molecular formula C19H20N4OS2 B2780562 N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide CAS No. 1021206-11-0

N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2780562
CAS No.: 1021206-11-0
M. Wt: 384.52
InChI Key: BKDSWRSAGRRPJV-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4OS2 and its molecular weight is 384.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives incorporating antipyrine moiety have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bondock et al., 2008; Fahim & Ismael, 2019).

Antitumor and Cytotoxic Activities

Several synthesized compounds with similar structural features have been assessed for their antitumor and cytotoxic activities. For example, derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have shown promising results in antimicrobial assessments, hinting at potential in antitumor applications as well (Gouda et al., 2010). Another study discovered inhibitors of Aurora kinases, highlighting the compound's potential in cancer research and therapy (Bavetsias et al., 2007).

Antioxidant Properties

The synthesis and evaluation of certain derivatives have also focused on their antioxidant properties, further extending the potential applications of this compound in areas requiring oxidative stress mitigation (Duran & Canbaz, 2013).

Inhibitory Activities

Studies have identified compounds with inhibitory activities against specific enzymes or cellular processes, suggesting potential for the development of targeted therapies. For example, the discovery of selective inhibitors for Src kinase points towards the role of structurally related compounds in designing new therapeutic agents (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-23(2)17-5-3-15(4-6-17)21-18(24)11-16-13-26-19(22-16)25-12-14-7-9-20-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSWRSAGRRPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.